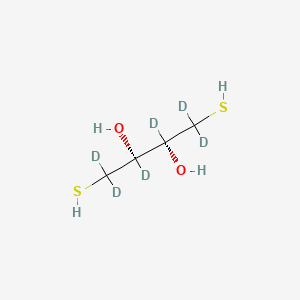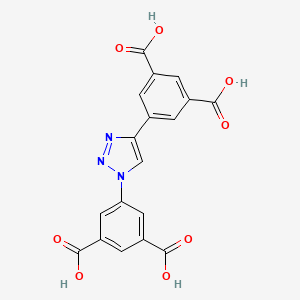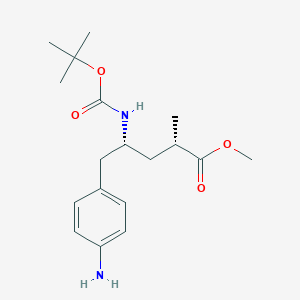
Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of the amino group with a Boc group, followed by esterification and subsequent functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the aromatic ring or the ester moiety.
Scientific Research Applications
Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions or biological interactions. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4R)-5-(4-nitrophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate
- Methyl (2S,4R)-5-(4-hydroxyphenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate
Uniqueness
Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the Boc-protected amine and the ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H28N2O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl (2S,4R)-5-(4-aminophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C18H28N2O4/c1-12(16(21)23-5)10-15(20-17(22)24-18(2,3)4)11-13-6-8-14(19)9-7-13/h6-9,12,15H,10-11,19H2,1-5H3,(H,20,22)/t12-,15+/m0/s1 |
InChI Key |
MQIQHUYMIAQRPR-SWLSCSKDSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


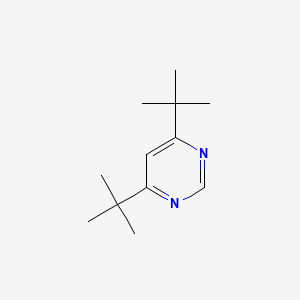
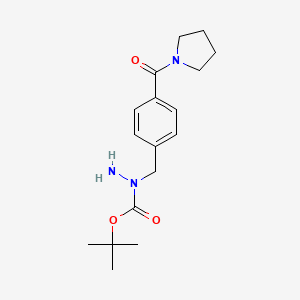
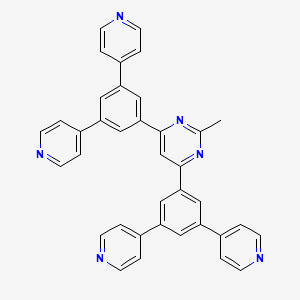
![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
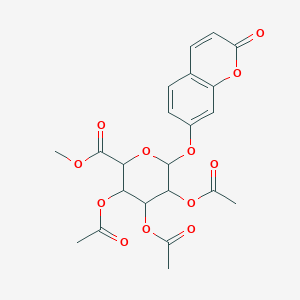
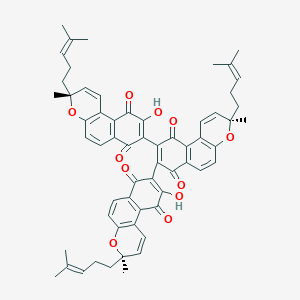
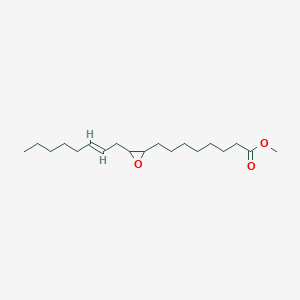

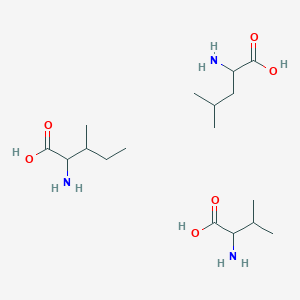
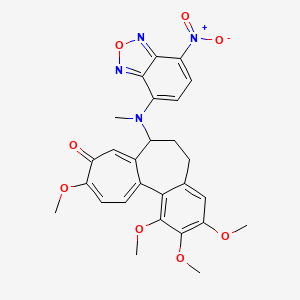
![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
